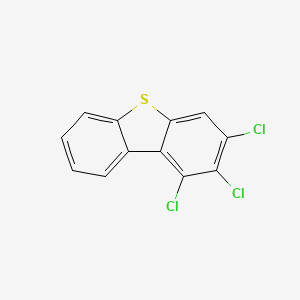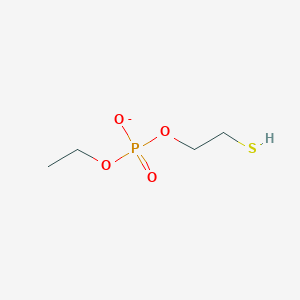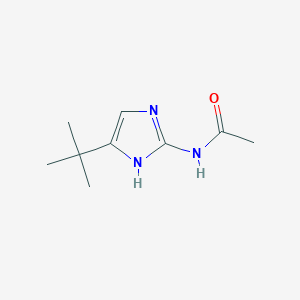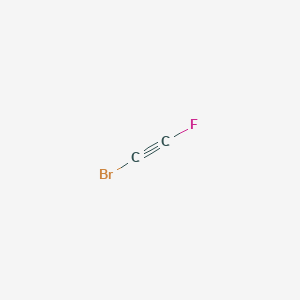![molecular formula C13H20N2O B14283601 1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol CAS No. 127782-77-8](/img/structure/B14283601.png)
1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol moiety linked to an imidazole ring via a prop-2-en-1-yl chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound
Méthodes De Préparation
The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of acid or base catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and high efficiency, making the compound suitable for large-scale applications .
Analyse Des Réactions Chimiques
1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the cyclohexanol moiety.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern, leading to distinct chemical and biological properties.
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate: A compound with a similar imidazole ring but different functional groups, resulting in unique applications and reactivity.
The uniqueness of this compound lies in its combination of the cyclohexanol and imidazole moieties, which imparts distinct chemical and biological properties not found in simpler imidazole derivatives .
Propriétés
Numéro CAS |
127782-77-8 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-[2-(1-methylimidazol-2-yl)prop-2-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-11(12-14-8-9-15(12)2)10-13(16)6-4-3-5-7-13/h8-9,16H,1,3-7,10H2,2H3 |
Clé InChI |
WYNKVXDCGLPPKS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C(=C)CC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)



![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)

![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

